ethyl N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycinate
Overview
Description
Ethyl N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycinate is a useful research compound. Its molecular formula is C18H20FNO5S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.10462207 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sulfonyl-Transfer Reagents in Organic Synthesis
Ethyl glyoxylate N-tosylhydrazone is identified as an excellent sulfonyl anion surrogate in base-catalyzed conjugate addition reactions, providing a direct access to γ-keto- and γ-hydroxy sulfones. This method offers a simple and reliable way to synthesize functionalized sulfones with high yield and chemoselectivity, highlighting the utility of sulfone derivatives in organic synthesis (Fernández et al., 2014).
Electrolytes for Rechargeable Lithium Batteries
Sulfones with oligo ethylene glycol segments have been synthesized and tested for use in rechargeable lithium batteries, showcasing low melting points and high electrochemical stability. These materials, including derivatives of sulfones, offer potential improvements for battery safety and efficiency, despite challenges related to their conductivities and compatibility with graphite anode hosts (Sun & Angell, 2005).
Advances in Polymer Chemistry
The synthesis and application of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor demonstrates the importance of sulfone groups in protecting hydroxyl groups during synthetic procedures. This work underscores the role of sulfone derivatives in facilitating complex carbohydrate chemistry, enabling the synthesis of compounds with potential biomedical applications (Spjut, Qian, & Elofsson, 2010).
Proton Exchange Membranes for Fuel Cells
Research into sulfonated poly(arylene ether sulfone) copolymers, which incorporate sulfone and ether groups, has shown promising results for use as proton exchange membranes in fuel cells. These materials offer high proton conductivity and thermal stability, essential properties for efficient and durable fuel cell performance (Kim, Robertson, & Guiver, 2008).
Anion Exchange Polymer Electrolytes
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been developed for potential use in energy storage and conversion devices. This research illustrates the versatility of sulfone-based polymers in engineering materials with specific ionic functionalities for improved performance in various electrochemical applications (Kim, Labouriau, Guiver, & Kim, 2011).
Properties
IUPAC Name |
ethyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO5S/c1-3-24-16-9-7-15(8-10-16)20(13-18(21)25-4-2)26(22,23)17-11-5-14(19)6-12-17/h5-12H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULSJUCIUVBWOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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